TBI-223: A Technical Guide to its Mechanism of Action

TBI-223: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

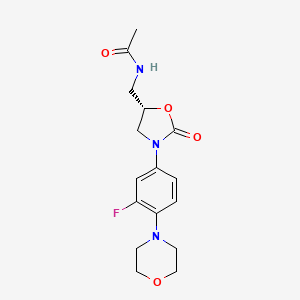

TBI-223 is a novel oxazolidinone antibiotic currently under clinical development for the treatment of tuberculosis (TB) and has demonstrated efficacy against other multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a member of the oxazolidinone class, TBI-223 shares a core mechanism of action with its predecessor, linezolid, by inhibiting bacterial protein synthesis. However, a key distinguishing feature of TBI-223 is its potentially improved safety profile, specifically a reduced propensity for myelosuppression, which is a significant dose-limiting toxicity associated with long-term linezolid use.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of TBI-223, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

TBI-223 exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[4] This binding occurs at the peptidyl transferase center (PTC), a critical region within the 23S rRNA of the 50S subunit.[4][5][6]

By occupying this site, TBI-223 sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site of the ribosome. This interference prevents the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid, thereby stalling protein synthesis and ultimately leading to bacterial growth inhibition.

Improved Safety Profile: Reduced Mitochondrial Toxicity

A critical aspect of TBI-223's development is its improved safety profile compared to linezolid. The primary dose-limiting toxicity of long-term linezolid therapy is myelosuppression (suppression of bone marrow activity), which is believed to be caused by the off-target inhibition of mammalian mitochondrial protein synthesis.[3][7] Mitochondria, the powerhouses of eukaryotic cells, have their own ribosomes that are structurally similar to bacterial ribosomes.

TBI-223 has been specifically designed to have a lower affinity for mammalian mitochondrial ribosomes.[8] This increased selectivity results in significantly less inhibition of mitochondrial protein synthesis, as demonstrated by in vitro studies.

Quantitative Data Summary

The following tables summarize key quantitative data for TBI-223, including its activity against various bacterial species, its effect on mitochondrial protein synthesis compared to linezolid, and its pharmacokinetic properties in different species.

Table 1: In Vitro Activity of TBI-223

| Organism | MIC50 (μg/mL) |

| Mycobacterium tuberculosis | 1.50 |

| M. kansasii | 2.00 |

| M. avium complex (MAC) | 8.00 |

| M. abscessus | 2.00 |

Data sourced from MedchemExpress product information.[9]

Table 2: Mitochondrial Protein Synthesis Inhibition

| Compound | IC50 (μM) | Cell Line / System |

| TBI-223 | >74 | Mammalian MPS |

| TBI-223 | 68 | HepG2 cells |

| Linezolid | 8 | Mammalian MPS |

Data sourced from the Working Group for New TB Drugs and MedchemExpress.[8][9]

Table 3: Preclinical Pharmacokinetics of TBI-223

| Species | Route | Dose (mg/kg) | AUC (μg·h/mL) | Cmax (μg/mL) | T1/2 (h) |

| Mouse | Oral | 100 | 179.4 ± 19.1 | - | 3.0 ± 0.4 |

| Rat | - | - | - | - | 8 |

| Dog | - | - | - | - | - |

Data for mice from a study on MRSA infections[4]; rat and dog half-life data from the Working Group for New TB Drugs[8].

Table 4: Phase 1 Human Pharmacokinetics of TBI-223 (Single Ascending Dose)

| Dose Group | Tmax (h) | Cmax (μg/mL) | AUC0-t (μg·h/mL) | AUC0-inf (μg·h/mL) | T1/2 (h) |

| IR Tablet | |||||

| 100 mg | 1.00 | 1.95 | 5.37 | 5.56 | 2.08 |

| 200 mg | 1.00 | 3.65 | 11.3 | 11.6 | 2.22 |

| 400 mg | 1.50 | 6.84 | 24.3 | 24.7 | 2.37 |

| 800 mg | 1.50 | 12.1 | 51.5 | 52.3 | 2.65 |

| 1200 mg | 2.00 | 16.0 | 78.4 | 79.7 | 3.01 |

| 1800 mg | 2.00 | 20.3 | 115 | 117 | 3.31 |

| 2600 mg | 2.00 | 26.2 | 167 | 170 | 3.81 |

| SR Tablet | |||||

| 1200 mg | 4.00 | 6.27 | 62.6 | 65.2 | 6.50 |

| 2400 mg | 4.00 | 10.9 | 126 | 131 | 7.50 |

IR: Immediate Release, SR: Sustained Release. Data from a Phase 1 study in healthy adults (NCT03758612).[10][11]

Experimental Protocols

In Vitro Mitochondrial Protein Synthesis Inhibition Assay

A common method to assess the inhibitory effect of compounds on mitochondrial protein synthesis involves utilizing a human cell line, such as HepG2 (human liver carcinoma cells), and measuring the levels of specific mitochondrial and cytosolic proteins.

Methodology:

-

Cell Culture: Human liver carcinoma HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of TBI-223, linezolid (as a comparator), and a vehicle control.

-

Incubation: The treated cells are incubated for an extended period (e.g., 7 days) to allow for effects on protein synthesis to manifest. The medium and compounds are typically replenished during this period.

-

Protein Quantification: After incubation, the cells are fixed and permeabilized. The levels of a mitochondrial-encoded protein (e.g., Cytochrome c oxidase subunit I, COX-1) and a nuclear-encoded cytosolic protein (e.g., Succinate dehydrogenase complex flavoprotein subunit A, SDHA) are quantified using an in-cell enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ratio of the mitochondrial protein to the cytosolic protein is calculated for each concentration of the test compound. The IC50 value, the concentration at which there is a 50% reduction in this ratio compared to the control, is then determined.[12]

In Vivo Murine Model of MRSA Infection

To evaluate the in vivo efficacy of TBI-223, various mouse models of infection are utilized. A common model is the MRSA bacteremia model.

Methodology:

-

Bacterial Strain: A clinical isolate of MRSA, often one that is bioluminescent for in vivo imaging, is used.

-

Infection: Mice are infected intravenously with a specific inoculum of the MRSA strain.

-

Treatment: At a predetermined time post-infection, mice are randomized into treatment groups. Treatment groups may include a vehicle control, different doses of TBI-223, and a comparator antibiotic like linezolid. The drugs are typically administered orally twice daily.

-

Monitoring: The health of the mice is monitored daily. In some studies, the bacterial burden in various organs can be monitored non-invasively using in vivo imaging systems if a bioluminescent strain is used.

-

Outcome Measures: The primary outcome is typically the survival of the mice over a set period (e.g., 14 days). Secondary outcomes can include the bacterial load (colony-forming units, CFU) in various organs (e.g., kidneys, spleen, liver) at the end of the study.[2][4]

Conclusion

TBI-223 is a promising oxazolidinone antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its key advantage lies in its improved safety profile, attributed to its reduced affinity for mitochondrial ribosomes, which translates to a lower potential for myelosuppression compared to linezolid. The quantitative data from in vitro and in vivo studies, along with pharmacokinetic data from early-phase clinical trials, support its continued development for the treatment of tuberculosis and other serious bacterial infections. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other novel oxazolidinone antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TBI-223 Model for Human Translation | Savic Lab [pharm.ucsf.edu]

- 4. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]